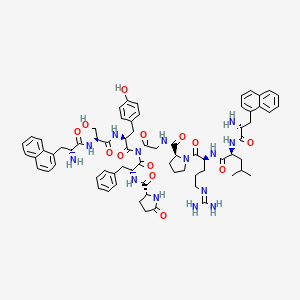

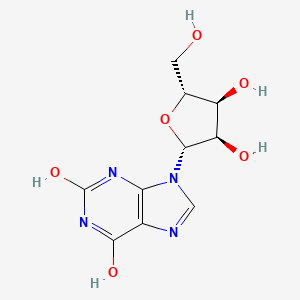

![molecular formula C27H27N3O4S3 B1684266 (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate CAS No. 1427450-47-2](/img/structure/B1684266.png)

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate

説明

Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance

YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.

科学的研究の応用

Cancer Therapeutics

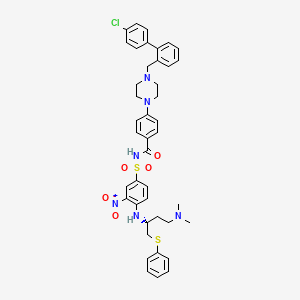

HSP70-IN-4: has been identified as a potential therapeutic agent in cancer treatment. It targets the HSP70 family of proteins, which are over-expressed in many types of cancers and are involved in cancer cell signaling . By inhibiting these proteins, HSP70-IN-4 can disrupt the growth and survival pathways of cancer cells, making it a promising candidate for anti-cancer drugs.

Molecular Chaperone Inhibition

As a molecular chaperone inhibitor, HSP70-IN-4 can interfere with the protein folding and remodeling processes that are crucial for the proper functioning of cellular proteins . This disruption can lead to the degradation of misfolded proteins, which is beneficial in diseases characterized by protein misfolding and aggregation.

Heat Shock Response Modulation

HSP70-IN-4: can modulate the heat shock response, a cellular defense mechanism against stress conditions such as elevated temperatures . By inhibiting HSP70, the compound can alter the expression of heat shock proteins, which has implications for understanding stress responses and developing stress-related treatments.

Prognostic Biomarker Research

Research has shown that HSP70s can serve as prognostic biomarkers in various cancers, including hepatocellular carcinoma . HSP70-IN-4 could be used to study the expression profiles of HSP70s and their correlation with patient outcomes, aiding in the prognosis and treatment of cancer.

Radiosensitization

HSP70-IN-4: has potential applications as a radiosensitizer. It can enhance the efficacy of radiotherapy by inhibiting the growth of tumor cells and promoting radiation-induced apoptosis . This could lead to improved treatment outcomes for patients undergoing radiotherapy.

Post-Translational Protein Targeting

The compound plays a role in post-translational protein targeting by interacting with components of protein targeting and translocation machineries . This interaction can initiate substrate relays, ensuring that nascent membrane proteins are delivered to the correct cellular membrane.

Drug Development

HSP70-IN-4: can be used in drug development as a scaffold for creating new compounds with enhanced specificity and potency against the HSP70 family . Its structure-activity relationship can be studied to design more effective inhibitors.

Research Tool in Cell Signaling

As a research tool, HSP70-IN-4 can help elucidate the roles of HSP70s in cell signaling pathways. By inhibiting these proteins, scientists can study their downstream effects and understand the complex signaling networks within cells .

作用機序

Target of Action

HSP70-IN-4, also known as 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate, primarily targets the Heat Shock Protein 70 (HSP70) family . The HSP70 family is a class of molecular chaperones that are ubiquitously expressed and associated with all subcellular compartments . They play a critical role in protein synthesis and transport to maintain protein homeostasis .

Mode of Action

HSP70-IN-4 interacts with its target, HSP70, to modulate its function. HSP70 has been shown to inhibit apoptosis acting on the caspase-dependent pathway at several steps both upstream and downstream of caspase activation and on the caspase-independent pathway . HSP70-IN-4, as an inhibitor, is likely to disrupt these interactions, thereby modulating the function of HSP70.

Biochemical Pathways

HSP70 regulates important phenotypes such as tumor cell survival and proliferation by regulating a variety of key proteins in cancer-related signaling pathways . Mechanistically, overexpressed Hsp70 blocks NF-κB activation and p50/p65 nuclear translocation through inhibition of IKK mediated IκB (NF-κB inhibitor) phosphorylation . Therefore, HSP70-IN-4 could potentially affect these pathways by inhibiting HSP70.

Pharmacokinetics

The general understanding of hsp70 suggests that it plays a role in protein translocation across membranes , which could potentially influence the bioavailability of HSP70-IN-4.

Result of Action

The inhibition of HSP70 by HSP70-IN-4 could lead to a reduction in tumor growth and even cause their complete regression . This is because HSP70 is often overexpressed in cancer cells and contributes to oncogenesis and resistance to chemotherapy .

Action Environment

The action of HSP70-IN-4 can be influenced by various environmental factors. For instance, HSP70 is a stress-responsive protein that is induced by adverse environmental conditions . Therefore, the efficacy and stability of HSP70-IN-4 could potentially be affected by the stress conditions of the cellular environment.

特性

IUPAC Name |

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUCXXZZKSMBOJ-KPJFUTMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)

![2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide](/img/structure/B1684199.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-](/img/structure/B1684201.png)

![3H-Pyridazino[3,4,5-de]quinazolin-3-one, 8-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-1,2-dihydro-](/img/structure/B1684205.png)